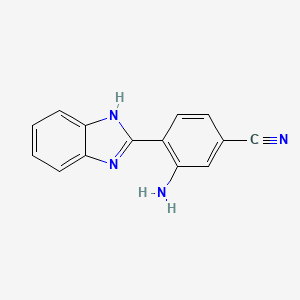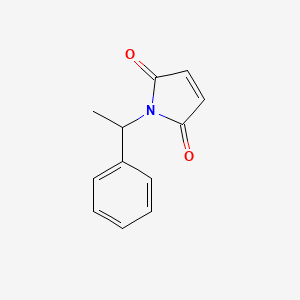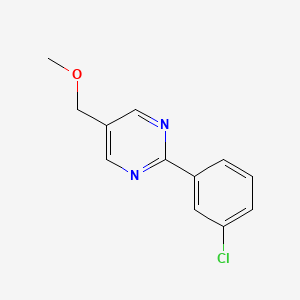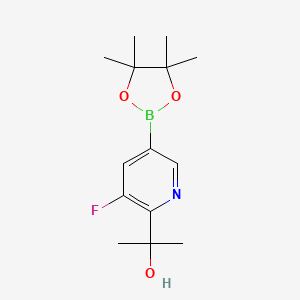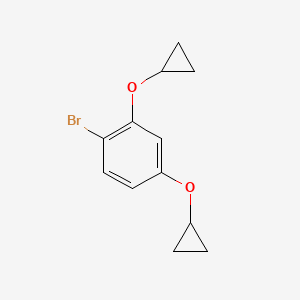
1-Bromo-2,4-dicyclopropyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,4-dicyclopropyloxybenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two cyclopropyloxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4-dicyclopropyloxybenzene typically involves the bromination of a suitable precursor, such as 2,4-dicyclopropyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dicyclopropyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a common oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Major Products:
Substitution: Formation of 2,4-dicyclopropyloxyphenol.
Oxidation: Formation of 2,4-dicyclopropyloxybenzoquinone.
Reduction: Formation of 2,4-dicyclopropyloxybenzene.
Scientific Research Applications
1-Bromo-2,4-dicyclopropyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dicyclopropyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyloxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-2,4-dichlorobenzene: Similar in structure but with chlorine atoms instead of cyclopropyloxy groups.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups instead of cyclopropyloxy groups.
1-Bromo-2,4-dimethoxybenzene: Features methoxy groups instead of cyclopropyloxy groups.
Uniqueness: 1-Bromo-2,4-dicyclopropyloxybenzene is unique due to the presence of cyclopropyloxy groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
1-bromo-2,4-dicyclopropyloxybenzene |
InChI |
InChI=1S/C12H13BrO2/c13-11-6-5-10(14-8-1-2-8)7-12(11)15-9-3-4-9/h5-9H,1-4H2 |
InChI Key |
PLRFHOFMRGZPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)Br)OC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)

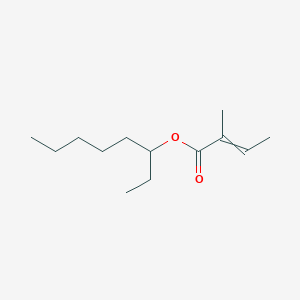
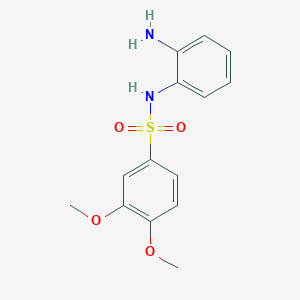

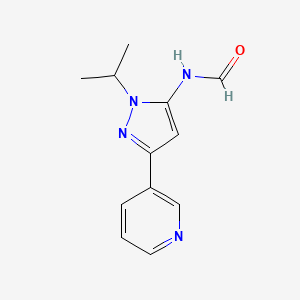

![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
